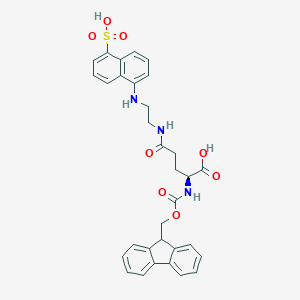

Fmoc-Glu(Edans)-OH

Descripción general

Descripción

N2-(((9H-Fluoren-9-il)metoxi)carbonil)-N2-(2-((5-sulfonaftalen-1-il)amino)etil)-L-glutamina: es un derivado de la glutamina, un aminoácido que desempeña un papel crucial en varios procesos biológicos. Este compuesto se utiliza principalmente en entornos de investigación y es conocido por sus propiedades estructurales únicas, que lo convierten en una herramienta valiosa en estudios bioquímicos y farmacéuticos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de N2-(((9H-Fluoren-9-il)metoxi)carbonil)-N2-(2-((5-sulfonaftalen-1-il)amino)etil)-L-glutamina implica múltiples pasos. El proceso generalmente comienza con la protección del grupo amino de la L-glutamina utilizando el grupo 9H-fluoren-9-ilmetoxicarbonil (Fmoc) Las condiciones de reacción a menudo requieren el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones de acoplamiento .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza, así como la implementación de técnicas de purificación como la cromatografía para aislar el producto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones: N2-(((9H-Fluoren-9-il)metoxi)carbonil)-N2-(2-((5-sulfonaftalen-1-il)amino)etil)-L-glutamina puede sufrir varias reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.

Sustitución: El compuesto puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos dependiendo de la sustitución deseada.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción podría resultar en la formación de aminas o alcoholes .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-Glu(Edans)-OH is primarily employed in solid-phase peptide synthesis (SPPS). The incorporation of this compound into peptide sequences allows researchers to create fluorescently labeled peptides, which are essential for monitoring biological processes. The ability to introduce a fluorescent tag at specific positions within peptides enhances the study of molecular interactions and dynamics.

Advantages of Using this compound in Peptide Synthesis:

- Fluorescence Monitoring: The EDANS tag enables real-time tracking of peptides in various experimental setups.

- Versatility: It can be used to label glutamic acid residues in peptides, providing insights into the role of this amino acid in biological systems.

- Compatibility with FRET: When paired with acceptor dyes, this compound facilitates the investigation of interactions such as enzyme activity and receptor-ligand binding.

Enzyme Activity Studies

In enzyme assays, this compound serves as a fluorogenic substrate. Researchers incorporate this compound into peptide substrates to monitor enzyme activity continuously. This application is particularly useful for studying proteases and other enzymes that cleave peptide bonds.

Case Study:

A study demonstrated the use of fluorogenic substrates containing this compound for continuous monitoring of enzyme kinetics. The fluorescence emitted upon cleavage allowed for precise measurements of enzyme activity over time, providing valuable data on reaction rates and substrate specificity .

Cellular Imaging and Tracking

The fluorescent properties of EDANS make this compound suitable for cellular imaging applications. By incorporating this compound into peptides or proteins, researchers can visualize cellular processes and track molecular interactions in real-time.

Applications in Cellular Imaging:

- Live Cell Imaging: Fluorescently labeled peptides can be used to study cellular uptake and localization.

- Protein Interaction Studies: this compound can help elucidate protein-protein interactions within living cells through fluorescence microscopy techniques.

Fluorescence Resonance Energy Transfer (FRET)

This compound is a common donor dye used in FRET experiments. In these studies, it can be paired with acceptor dyes to investigate various biological processes, such as conformational changes in proteins or the dynamics of molecular interactions.

FRET Applications:

- Monitoring Protein Conformational Changes: By using FRET with this compound, researchers can observe how proteins change shape or interact with other molecules.

- Investigating Enzyme Mechanisms: FRET-based assays using this compound can reveal details about enzyme mechanisms by tracking changes in fluorescence due to substrate binding or product release.

Mecanismo De Acción

El mecanismo de acción de N2-(((9H-Fluoren-9-il)metoxi)carbonil)-N2-(2-((5-sulfonaftalen-1-il)amino)etil)-L-glutamina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede modular la actividad de enzimas y receptores, influyendo en varias vías bioquímicas. Por ejemplo, puede inhibir o activar ciertas enzimas involucradas en el metabolismo de aminoácidos, afectando así las funciones celulares .

Comparación Con Compuestos Similares

Compuestos similares:

- N2-(((9H-Fluoren-9-il)metoxi)carbonil)-N5,N5-dimetil-L-glutamina

- N2-(((9H-Fluoren-9-il)metoxi)carbonil)-N6-((4-metoxifenil)(difenil)metil)-L-lisina

- N2-(((9H-Fluoren-9-il)metoxi)carbonil)-2-metoxil-L-fenilalanina

Singularidad: N2-(((9H-Fluoren-9-il)metoxi)carbonil)-N2-(2-((5-sulfonaftalen-1-il)amino)etil)-L-glutamina destaca por su combinación única de grupos funcionales, que le confieren propiedades químicas y biológicas específicas. Esto lo hace particularmente útil en entornos de investigación donde se requiere una modulación precisa de las vías bioquímicas .

Actividad Biológica

Fmoc-Glu(Edans)-OH, known chemically as Fmoc-Glutamic acid(5-(aminosulfonyl)naphthyl-1-methylamine)-OH, is a fluorescently labeled amino acid extensively utilized in peptide synthesis and biological research. Its unique structure, featuring the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the fluorescent dye EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid), allows for the incorporation of a fluorescent tag into peptides, facilitating various fluorescence-based assays.

Structural Characteristics

- Molecular Formula : C₃₂H₃₁N₃O₈S

- Molecular Weight : Approximately 617.7 g/mol

- Key Components :

- Fmoc Group: Provides protection during peptide synthesis.

- EDANS: Acts as a fluorescent label.

Applications in Biological Research

This compound is primarily employed in the synthesis of fluorescently labeled peptides , which are crucial for studying molecular interactions and dynamics in biological systems. The compound's biological activity is predominantly linked to its use in fluorescence resonance energy transfer (FRET) applications, where it serves as a donor dye.

Key Applications:

- Fluorescence-Based Assays : By incorporating this compound into peptide sequences, researchers can monitor interactions and dynamics of biological molecules through fluorescence techniques.

- Cellular Imaging : The fluorescent properties of EDANS enable real-time tracking of molecular interactions within cells.

- Enzyme Activity Studies : The compound is utilized to study protease activity by monitoring the fluorescence changes upon substrate cleavage.

While this compound does not have a direct biological mechanism of action, its incorporation into peptides allows for detailed observation of biochemical processes. The fluorescence emitted by EDANS can be quenched by acceptor dyes (e.g., Dabcyl), enabling researchers to study various biological phenomena, such as enzyme kinetics and receptor-ligand interactions.

Comparative Analysis with Similar Compounds

The following table compares this compound with other similar fluorescently labeled amino acids:

| Compound Name | Structure/Function | Unique Features |

|---|---|---|

| Fmoc-Lys(EDANS)-OH | Lysine derivative with EDANS | Different amino acid properties affecting binding |

| Fmoc-Tyr(EDANS)-OH | Tyrosine derivative with EDANS | Useful for studying aromatic interactions |

| Fmoc-Asp(EDANS)-OH | Aspartic acid derivative with EDANS | Provides insights into acidic residue behavior |

Case Studies and Research Findings

- Fluorescence Quenching Studies :

- Peptide Design :

- Real-Time Monitoring :

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31N3O8S/c36-30(34-18-17-33-27-13-5-12-25-24(27)11-6-14-29(25)44(40,41)42)16-15-28(31(37)38)35-32(39)43-19-26-22-9-3-1-7-20(22)21-8-2-4-10-23(21)26/h1-14,26,28,33H,15-19H2,(H,34,36)(H,35,39)(H,37,38)(H,40,41,42)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYLYODKLGEPPX-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373217 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{2-[(5-sulfonaphthalen-1-yl)amino]ethyl}-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

617.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193475-66-0 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{2-[(5-sulfonaphthalen-1-yl)amino]ethyl}-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.